An In-depth Technical Guide to 5-Acetamido-2-aminophenylboronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Acetamido-2-aminophenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetamido-2-aminophenylboronic acid is a bifunctional organoboron compound of increasing interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a boronic acid, a primary amine, and an acetamido group, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and a detailed exploration of its current and potential applications, particularly in the development of kinase inhibitors and modulators of survival motor neuron 2 (SMN2) splicing. As a specialized reagent, publicly available data is limited; therefore, this guide synthesizes known information with expert analysis of related compounds to provide a practical and insightful resource for researchers.
Introduction: The Versatility of Substituted Phenylboronic Acids
Arylboronic acids are a cornerstone of modern organic synthesis, renowned for their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The introduction of functional groups onto the phenyl ring dramatically expands their synthetic potential, allowing for the creation of intricate molecules with tailored electronic and steric properties. 5-Acetamido-2-aminophenylboronic acid exemplifies this, combining the reactivity of the boronic acid moiety with two distinct nitrogen-based functional groups. The primary amino group serves as a key nucleophile or a site for further derivatization, while the acetamido group modulates the electronic properties of the ring and can participate in hydrogen bonding interactions. This trifecta of functionalities makes it a valuable building block for creating libraries of compounds for drug discovery and materials science.
Physicochemical and Spectroscopic Properties
Due to the specialized nature of 5-Acetamido-2-aminophenylboronic acid, comprehensive experimental data on its physicochemical properties is not widely published. The following data is a combination of information from supplier specifications and estimations based on structurally related compounds.
General Properties
| Property | Value | Source/Justification |
| CAS Number | 136237-73-5 | [1][2] |
| Molecular Formula | C₈H₁₁BN₂O₃ | [2] |
| Molecular Weight | 194.00 g/mol | [1][2] |
| Appearance | Expected to be an off-white to light brown solid | Based on related aminophenylboronic acids. |
| Melting Point | Not experimentally determined. Estimated to be >200 °C. | Phenylboronic acids often have high melting points. For example, 3-aminophenylboronic acid monohydrate has a melting point of 94 °C[3], while 4-aminophenylboronic acid has a reported melting point of 62-66 °C[1]. The additional acetamido group and potential for intermolecular hydrogen bonding would likely increase the melting point. |
| pKa | Not experimentally determined. | The pKa of the boronic acid is expected to be in the range of 8-9, typical for arylboronic acids[4]. The amino group's pKa will be significantly lower than that of aniline due to the electron-withdrawing nature of the boronic acid and acetamido groups. |
Solubility
| Solvent | Solubility | Rationale |
| Water | Sparingly soluble | The presence of polar functional groups (amine, acetamide, boronic acid) suggests some water solubility, though the aromatic ring limits it. 3-aminophenylboronic acid is soluble in water[5]. |
| Methanol, Ethanol | Soluble | Polar protic solvents are likely to be effective. 3-aminophenylboronic acid is soluble in methanol[3][6]. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for polar organic compounds. 3-aminophenylboronic acid is soluble in DMSO[3][6]. |
| Acetone, Ethyl Acetate | Moderately Soluble | Phenylboronic acid has high solubility in acetone[7][8]. |
| Dichloromethane, Chloroform | Sparingly to Insoluble | Phenylboronic acid has moderate solubility in chloroform[7][8]. |
| Hexanes, Toluene | Insoluble | Non-polar solvents are unlikely to dissolve this polar molecule. |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.80 | s | 1H | -NH-C(O)- | Amide protons typically appear downfield. |
| ~7.80 | s | 2H | B(OH)₂ | Boronic acid protons are often broad and can exchange with water in the solvent. |
| ~7.50 | d, J ≈ 2.0 Hz | 1H | H-6 | Aromatic proton ortho to the boronic acid and meta to the acetamido group. |
| ~7.20 | dd, J ≈ 8.5, 2.0 Hz | 1H | H-4 | Aromatic proton meta to both the boronic acid and amino group. |
| ~6.80 | d, J ≈ 8.5 Hz | 1H | H-3 | Aromatic proton ortho to the amino group and meta to the acetamido group. |
| ~5.00 | s (broad) | 2H | -NH₂ | Amino protons are often broad and their chemical shift is concentration and temperature dependent. |
| ~2.00 | s | 3H | -C(O)CH₃ | Acetyl methyl protons. |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment | Rationale |
| ~168.0 | -C(O)- | Carbonyl carbon of the acetamido group. |
| ~145.0 | C-2 | Carbon bearing the amino group, shifted downfield. |
| ~138.0 | C-5 | Carbon bearing the acetamido group. |
| ~125.0 | C-4 | Aromatic CH. |
| ~120.0 | C-6 | Aromatic CH. |
| ~115.0 | C-3 | Aromatic CH. |
| ~100.0 (broad) | C-1 | Carbon attached to boron, often broad due to quadrupolar relaxation of the boron nucleus. |
| ~24.0 | -CH₃ | Methyl carbon of the acetamido group. |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 5-Acetamido-2-aminophenylboronic acid.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Miyaura Borylation of 4-Acetamido-2-nitrobromobenzene
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To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-acetamido-2-nitrobromobenzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 5-acetamido-2-nitrophenylboronic acid pinacol ester, which can be purified by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group and Deprotection of the Boronic Ester
-
Dissolve the 5-acetamido-2-nitrophenylboronic acid pinacol ester (1.0 eq.) in methanol in a round-bottom flask.
-
Add palladium on activated carbon (10% w/w, ~0.1 eq.).
-
Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.
-
To the filtrate, add a solution of sodium periodate (NaIO₄) (3.0 eq.) in water, followed by ammonium chloride (NH₄Cl) (2.5 eq.).
-
Stir the mixture at room temperature for 12-18 hours to cleave the pinacol ester.
-
Remove the methanol under reduced pressure.
-
Adjust the pH of the aqueous residue to be slightly acidic (pH 5-6) with a dilute acid or base to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-acetamido-2-aminophenylboronic acid.
Chemical Reactivity and Stability
The reactivity of 5-Acetamido-2-aminophenylboronic acid is governed by its three functional groups.
Caption: General scheme for the use of 5-Acetamido-2-aminophenylboronic acid in Suzuki-Miyaura coupling.
In this context, the boronic acid serves as the handle for the key C-C bond formation, while the amino and acetamido groups can act as important pharmacophoric elements, forming hydrogen bonds with amino acid residues in the kinase active site to enhance binding affinity and selectivity.[4][10][11]
Development of SMN2 Splicing Modulators
Spinal Muscular Atrophy (SMA) is a genetic disorder caused by a deficiency of the Survival Motor Neuron (SMN) protein. A promising therapeutic strategy involves modulating the splicing of the SMN2 gene to increase the production of functional SMN protein.[2][12][13][14][15] Small molecules containing substituted phenylboronic acids have been identified as potential SMN2 splicing modulators. While the exact mechanism is complex and still under investigation, it is believed that these molecules can interact with the pre-mRNA of SMN2 and influence the splicing machinery.[6][9] 5-Acetamido-2-aminophenylboronic acid serves as a key structural motif in the discovery of such compounds, where its functional groups can be tailored to optimize binding to the RNA target or associated proteins.
Handling and Safety
As with all laboratory chemicals, 5-Acetamido-2-aminophenylboronic acid should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[16]
-
Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.
Conclusion
5-Acetamido-2-aminophenylboronic acid is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, its structural features and the well-established chemistry of its constituent functional groups allow for a deep understanding of its likely properties and reactivity. Its demonstrated utility in the synthesis of kinase inhibitors and its relevance to the development of SMN2 splicing modulators highlight its importance as a valuable tool for drug discovery. As research in these areas continues, the demand for and a more thorough characterization of 5-Acetamido-2-aminophenylboronic acid are expected to grow.
References
Sources
- 1. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
- 2. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Aminophenylboronic acid monohydrate | 206658-89-1 [chemicalbook.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
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- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. rsc.org [rsc.org]
- 9. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SMN2 splice modulators enhance U1-pre-mRNA association and rescue SMA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Motor neuron disease. SMN2 splicing modifiers improve motor function and longevity in mice with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
